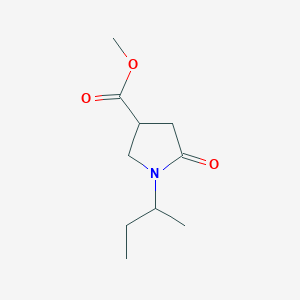![molecular formula C14H19ClF3NO B3027768 (4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride CAS No. 1380300-85-5](/img/structure/B3027768.png)
(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, and is highly soluble in water (Harrison et al., 2001).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been investigated for their photocytotoxic properties. These complexes show unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species, making them potential candidates for cancer treatment (Basu et al., 2014).
Synthesis of Schiff Bases
Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with substituted aryl aldehydes/ketones, have been studied for their potential as anticonvulsant agents. The chemical structures of these compounds were confirmed using various spectroscopic techniques, and some showed seizures protection after intraperitoneal administration (Pandey & Srivastava, 2011).
Antiosteoclast Activity
Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates have been synthesized and shown moderate to high antiosteoclast and osteoblast activity. These compounds could have potential applications in the treatment of bone-related diseases (Reddy et al., 2012).
SIRT1 Inhibition for Anticancer Agents
A series of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives were synthesized and evaluated for anticancer activity. One compound, IT-14, showed inhibition of the deacetylation activity of SIRT1 enzyme, suggesting its potential as a lead molecule to treat prostatic hyperplasia (Panathur et al., 2013).
CCR5 Receptor Mechanism in HIV Inhibition
4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1. It shows a unique divergence in the blockade of function and binding, offering insights for potential clinical use in overcoming HIV viral resistance (Watson et al., 2005).
Propriétés
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-1-2-11(8-12)9-13(10-18)4-6-19-7-5-13;/h1-3,8H,4-7,9-10,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOATEJOYDOMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride | |
CAS RN |
1380300-85-5 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



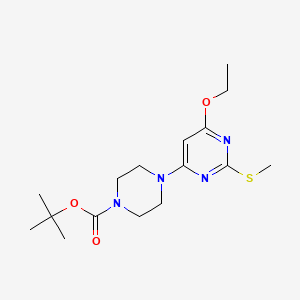
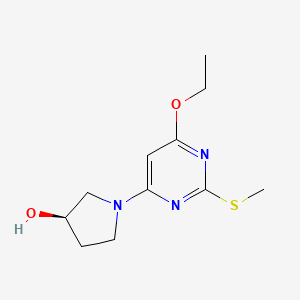

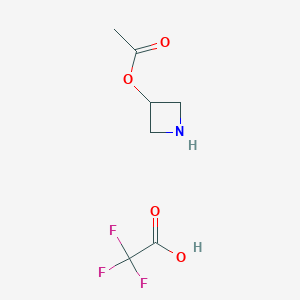

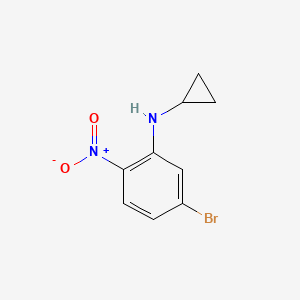
![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)


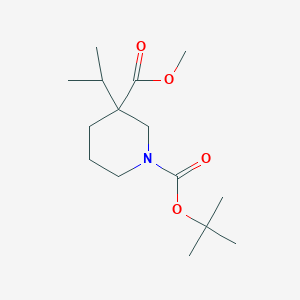
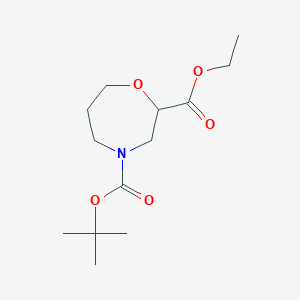
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)
